4-Amino-6-methylpyrimidine-2,5-diol

Description

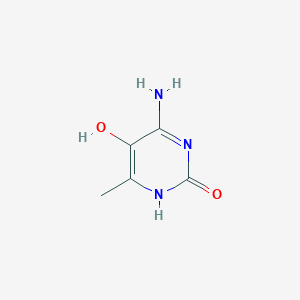

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O2 |

|---|---|

Molecular Weight |

141.13 g/mol |

IUPAC Name |

4-amino-5-hydroxy-6-methyl-1H-pyrimidin-2-one |

InChI |

InChI=1S/C5H7N3O2/c1-2-3(9)4(6)8-5(10)7-2/h9H,1H3,(H3,6,7,8,10) |

InChI Key |

BITGOBGZCXMCKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=O)N1)N)O |

Origin of Product |

United States |

Synthetic Methodologies and Route Development

Established Synthetic Pathways for 4-Amino-6-methylpyrimidine-2,5-diol

Established methods for pyrimidine (B1678525) synthesis generally rely on the condensation of two key fragments to build the heterocyclic ring, followed by functional group interconversions to achieve the final product.

The most fundamental approach to constructing the pyrimidine ring is the condensation of a compound containing an N-C-N moiety (like urea (B33335) or guanidine) with a β-dicarbonyl compound. orgsyn.org This is often referred to as the Principal Synthesis.

For the target molecule, this compound, the core could be envisioned to form from the reaction of guanidine (B92328) with a suitably substituted 1,3-dicarbonyl compound. The use of guanidine would directly install the amino group at the C2 position. A classic example of this is the synthesis of 2-Amino-4,6-dihydroxypyrimidine from guanidine hydrochloride and dimethyl malonate, which proceeds in high yield. chemicalbook.com To obtain the 6-methyl substituent present in the target molecule, a starting material such as methylacetoacetate could be employed.

Another established pathway involves the cyclization of intermediates. For instance, a method for preparing 5-Amino-4,6-dichloro-2-methylpyrimidine involves the initial formation of 2-methyl-5-nitro-4,6-dihydroxypyrimidine. guidechem.com This intermediate is synthesized by the cyclization of 2-nitro-succinic acid diethyl ester. guidechem.com This highlights a strategy where the pyrimidine ring is first formed, and then the substituents are modified in subsequent steps.

A general representation of the condensation reaction is shown below:

| Reactant A | Reactant B | Catalyst/Conditions | Product Type |

| Guanidine | Dimethyl malonate | Sodium methoxide, reflux | 2-Amino-4,6-dihydroxypyrimidine |

| Urea | Ethyl acetoacetate | Acid/Base catalyst | 6-Methyluracil (B20015) |

| Acetamidine | Acetic anhydride | Heat | 4-Amino-2,6-dimethylpyrimidine |

This table presents examples of condensation reactions for the formation of pyrimidine rings, which are foundational to the synthesis of the target compound.

The introduction of the required substituents onto the pyrimidine core can be achieved either by incorporating them into the starting materials of the condensation reaction or by subsequent functionalization of a pre-formed pyrimidine ring.

Amino Group Introduction: The amino group at the C4 position can be introduced through various methods. A common strategy involves the amination of a corresponding chloropyrimidine. For example, 4-chloro-2,6-dimethylpyrimidine (B189592) can be treated with ammonia (B1221849) to yield 4-amino-2,6-dimethylpyrimidine. orgsyn.org In the context of the target molecule, a precursor such as 4,5-dihydroxy-6-methyl-2-chloropyrimidine could theoretically be aminated. Alternatively, the synthesis of 2-amino-5-hydroxy-4-methylpyrimidine derivatives has been achieved through the ring rearrangement of 2-amino-5-acetyloxazole, which presents a less conventional but effective route. google.com

Methyl Group Introduction: The methyl group at the C6 position is typically introduced by using a starting material that already contains this functionality. For example, the condensation of guanidine with a methyl-substituted β-dicarbonyl compound like methylacetoacetate would directly place the methyl group at the desired position on the pyrimidine ring.

A multi-step synthesis of a related compound, 5-Amino-4,6-dichloro-2-methylpyrimidine, starts from diethyl succinate, which is nitrated, cyclized, chlorinated, and finally, the nitro group is reduced to an amino group. guidechem.com This illustrates a pathway where the substituents are introduced sequentially.

| Precursor | Reagent | Product |

| 4-Chloro-2,6-dimethylpyrimidine | Ammonia | 4-Amino-2,6-dimethylpyrimidine orgsyn.org |

| 2-methyl-5-nitro-4,6-dihydroxypyrimidine | Raney Nickel/H2 | 5-Amino-2-methyl-4,6-dihydroxypyrimidine guidechem.com |

| 2-Amino-5-acetyloxazole | Substituted amines | 2-Amino-5-hydroxy-4-methylpyrimidine derivatives google.com |

This table showcases methods for introducing amino and methyl substituents in pyrimidine synthesis, relevant to the construction of this compound.

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry emphasizes the development of more efficient, sustainable, and versatile methods. These advanced approaches are highly applicable to the synthesis of complex pyrimidine structures.

Green chemistry aims to reduce the environmental impact of chemical processes. benthamdirect.com In pyrimidine synthesis, this is achieved through the use of safer solvents (like water), microwave-assisted synthesis, and solvent-free reaction conditions. researchgate.netnih.govacs.org For example, the synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been efficiently carried out in water using a recyclable magnetic nanoparticle-based catalyst. researchgate.net Another green approach is the use of microwave irradiation, which can significantly shorten reaction times and improve yields, as demonstrated in the synthesis of various pyridine (B92270) and pyrimidine derivatives. acs.org Mechanical grinding under solvent-free conditions is another eco-friendly method that has been applied to reactions like the iodination of pyrimidines.

A wide array of catalytic systems has been developed to improve the efficiency and selectivity of pyrimidine synthesis. These include both homogeneous and heterogeneous catalysts. For instance, KF/Al2O3 has been used as a solid base catalyst for the synthesis of polysubstituted pyrimidines from ketene (B1206846) dithioacetals. tandfonline.com Transition metal catalysts, such as those based on iridium and iron, have been employed in multicomponent reactions to construct pyrimidines from alcohols and amidines through condensation and dehydrogenation steps. acs.orgresearchgate.net The use of a ferric chloride catalyst has also been reported for a one-pot, three-component synthesis of pyrimidine derivatives. researchgate.net These catalytic methods often offer milder reaction conditions and higher atom economy compared to classical approaches.

| Catalyst | Reaction Type | Reactants |

| KF/Al2O3 | Condensation | Ketene dithioacetals, isothiuronium (B1672626) salts tandfonline.com |

| Iridium-pincer complex | Multicomponent Reaction | Amidines, alcohols acs.org |

| Ferric chloride | Multicomponent Reaction | Aldehydes, alkynes, triazole researchgate.net |

| Zn(L-proline)2 | One-pot Reaction | Guanidines, aromatic aldehydes, acetophenones acs.org |

This table summarizes various catalytic systems used in the synthesis of substituted pyrimidines, highlighting the diversity of modern catalytic approaches.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and simplifying purification. acs.orgresearchgate.net The synthesis of highly substituted pyrimidines is particularly well-suited for MCR strategies. A notable example is the iridium-catalyzed reaction of amidines with up to three different alcohols to form unsymmetrically substituted pyrimidines. acs.org This approach is highly regioselective and sustainable. acs.org Titanium-catalyzed MCRs have also been developed for pyrimidine synthesis. thieme-connect.de Furthermore, the one-pot synthesis of pyrimido[4,5-b]quinolines from an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193) demonstrates the power of MCRs in rapidly building molecular complexity from simple starting materials. nih.gov The development of MCRs in aqueous media, sometimes catalyzed by β-cyclodextrin, further enhances the green credentials of these synthetic routes. researchgate.netacs.org

Synthetic Challenges and Future Directions in Compound Preparation

The synthesis of highly functionalized pyrimidine derivatives such as this compound presents a unique set of challenges that researchers are actively seeking to overcome. Concurrently, the field is evolving with the exploration of innovative synthetic strategies aimed at improving efficiency, sustainability, and access to novel analogs. This section will delve into the current hurdles in the preparation of this and related compounds and look ahead to the future directions of synthetic pyrimidine chemistry.

A significant challenge in the synthesis of polysubstituted pyrimidines lies in achieving regioselectivity and high yields, particularly when introducing multiple functional groups. The synthesis of a closely related isomer, 5-amino-2-methylpyrimidine-4,6-diol, provides insight into potential synthetic routes and their inherent difficulties. One reported method involves the deprotection of N-(4,6-dihydroxy-2-methylpyrimidin-5-yl)acetamide in the presence of methanolic hydrochloric acid. This final deprotection step, while seemingly straightforward, can present challenges in terms of reaction conditions and purification of the final product. The initial synthesis of the acetylated precursor likely involves a cyclocondensation reaction, a common strategy for forming the pyrimidine core. ijsat.orggrowingscience.com

Table 1: Potential Challenges in the Synthesis of this compound

| Challenge | Description | Potential Impact |

| Regiocontrol | The precise placement of the amino and hydroxyl groups at the desired positions (4-amino, 2,5-diol) on the pyrimidine ring can be difficult to control, potentially leading to isomeric impurities. | Lower yields of the target compound and complex purification processes. |

| Reaction Conditions | The synthesis may require harsh reaction conditions, such as the use of strong acids or bases and high temperatures, which can lead to side reactions or degradation of the product. | Reduced overall yield and potential for the formation of undesirable byproducts. |

| Starting Material Availability | The availability and cost of suitably functionalized starting materials for the cyclocondensation reaction can be a limiting factor. | Increased cost and complexity of the overall synthetic route. |

| Purification | The high polarity of the diol and amino functionalities can make purification by standard chromatographic techniques challenging. Recrystallization may be necessary but can lead to loss of material. | Difficulty in obtaining a highly pure product and potential for lower isolated yields. |

| Scalability | Transitioning a laboratory-scale synthesis to a larger, industrial scale can present unforeseen challenges in terms of reaction control, heat management, and purification. ijsat.org | Limitations for the production of larger quantities of the compound for further research or application. |

The future of pyrimidine synthesis is moving towards the development of more sophisticated and efficient methodologies. ijsat.orgnih.gov A key focus is on "green chemistry" approaches that utilize less hazardous reagents and solvents, and operate under milder reaction conditions. The use of microwave-assisted synthesis, for instance, has been shown to accelerate reaction times and improve yields in the preparation of various pyrimidine derivatives. ijsat.org

Furthermore, the development of novel catalytic systems is a major area of research. nih.govresearchgate.net Transition-metal-catalyzed cross-coupling reactions and organocatalysis offer powerful tools for the regioselective functionalization of the pyrimidine core, potentially providing more direct and efficient routes to compounds like this compound. researchgate.net Multicomponent reactions (MCRs), which allow for the formation of complex molecules in a single step from three or more starting materials, are also a promising avenue for improving synthetic efficiency and atom economy. ijsat.org

Table 2: Future Directions in the Synthesis of Functionalized Pyrimidines

| Future Direction | Description | Potential Benefits |

| Green Chemistry Approaches | Utilization of environmentally benign solvents (e.g., water, ionic liquids), energy-efficient methods (e.g., microwave, ultrasound), and renewable starting materials. ijsat.org | Reduced environmental impact, improved safety, and potentially lower costs. |

| Novel Catalytic Methods | Development and application of new catalysts (e.g., transition metal complexes, organocatalysts) for regioselective C-H functionalization and cross-coupling reactions. researchgate.net | Higher efficiency, greater control over regioselectivity, and access to a wider range of derivatives. |

| Multicomponent Reactions (MCRs) | Designing one-pot reactions where multiple starting materials react to form the target compound, minimizing intermediate isolation and purification steps. ijsat.org | Increased synthetic efficiency, reduced waste, and faster access to compound libraries. |

| Flow Chemistry | Performing reactions in continuous flow reactors, which can offer better control over reaction parameters, improved safety for hazardous reactions, and easier scalability. | Enhanced reaction control, improved safety, and seamless scalability from laboratory to production. |

| Computational and AI-Driven Synthesis Planning | Utilizing computational tools and artificial intelligence to predict optimal reaction pathways, conditions, and potential challenges. ijsat.org | Accelerated discovery of new synthetic routes and optimization of existing ones. |

Information regarding the chemical compound "this compound" is not available in the public domain, preventing the creation of the requested article.

Extensive searches for scientific literature and data pertaining to "this compound" have yielded no specific results. Consequently, it is not possible to generate an article that adheres to the provided detailed outline on derivatization strategies, analog design, and structure-activity relationships for this particular molecule.

The search for information did, however, identify several isomers of the requested compound for which research is available. These include:

2-Amino-4-hydroxy-6-methylpyrimidine nist.govresearchgate.netnih.govsigmaaldrich.com

5-Amino-6-methylpyrimidine-2,4-diol (also known as 5-Amino-6-methyluracil) nih.gov

2-Amino-4,6-dihydroxypyrimidine chemicalbook.com

It is possible that the chemical name provided in the request contains a typographical error and that one of these closely related isomers was the intended subject. Without specific research on "this compound," any attempt to create the outlined article would be speculative and would not meet the required standards of scientific accuracy. Therefore, no content can be generated for the specified sections.

Rational Design of Analogs for Research Probes

Exploring Pyrimidine-Based Scaffolds for Diverse Biological Investigations

The pyrimidine ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in nucleic acids and its role as a "privileged structure" in drug design. nih.govresearchgate.net The inherent chemical properties of the pyrimidine core, such as its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, make it a versatile template for developing new therapeutic agents. nih.gov The compound this compound, also known as 5-Amino-6-methyluracil, represents a key starting point for chemical modification, allowing researchers to explore a wide array of biological activities. nih.gov Derivatization of this and related pyrimidine scaffolds has led to the discovery of compounds with potential applications across various disease areas, including cancer, microbial infections, and inflammatory conditions. nih.govmdpi.com

Research into the derivatization of pyrimidine structures is extensive, with various strategies employed to generate novel analogs for biological screening. A key approach involves the chemical modification of the amino group, often through condensation reactions with carbonyl compounds to form Schiff bases. mdpi.comresearchgate.net These Schiff bases can then serve as intermediates for the synthesis of more complex heterocyclic systems.

One study detailed the use of 2-amino-4-hydroxy-6-methyl pyrimidine, a tautomer of the title compound, as a precursor for a series of new derivatives. researchgate.net The initial step involved the formation of a Schiff base, which was subsequently used to synthesize a variety of heterocyclic compounds, including oxazepine, β-lactam, imidazolidine, thiazolidine, and tetrazole derivatives. researchgate.net These synthetic efforts highlight how the fundamental pyrimidine scaffold can be elaborated into a diverse collection of molecules for biological evaluation. researchgate.net

The table below summarizes the derivatization of a Schiff base precursor derived from an aminomethylpyrimidine core.

| Starting Material | Reactant | Resulting Derivative Class | Reference |

|---|---|---|---|

| Schiff Base of 2-amino-4-hydroxy-6-methyl pyrimidine | Phthalic anhydride | Oxazepine derivative | researchgate.net |

| Schiff Base of 2-amino-4-hydroxy-6-methyl pyrimidine | Maleic anhydride | Oxazepine derivative | researchgate.net |

| Schiff Base of 2-amino-4-hydroxy-6-methyl pyrimidine | Succinic anhydride | Oxazepine derivative | researchgate.net |

| Schiff Base of 2-amino-4-hydroxy-6-methyl pyrimidine | Chloroacetyl chloride | β-lactam derivative | researchgate.net |

| Schiff Base of 2-amino-4-hydroxy-6-methyl pyrimidine | Amino acids (Glycine, Alanine) | Imidazolidine derivatives | researchgate.net |

| Schiff Base of 2-amino-4-hydroxy-6-methyl pyrimidine | Thioglycolic acid | Thiazolidine derivative | researchgate.net |

| Schiff Base of 2-amino-4-hydroxy-6-methyl pyrimidine | Sodium azide | Tetrazole derivative | researchgate.net |

Another significant strategy involves the condensation of three-component systems to build the pyrimidine ring itself, which can then be further modified. For instance, the reaction of aromatic aldehydes, malononitrile, and urea or thiourea (B124793) can yield substituted 6-aminopyrimidines. researchgate.netnih.gov These compounds, bearing cyano and amino groups, are ripe for further chemical exploration and have been investigated for their anticancer properties. nih.gov A study focused on 6-amino-5-cyano-2-thiopyrimidine derivatives found that specific analogs exhibited potent and selective activity against leukemia cell lines, inducing apoptosis. nih.gov

Furthermore, the fusion of a second ring to the pyrimidine core to create bicyclic systems like pyridopyrimidines is a well-established method for generating potent biological activity. researchgate.netacs.org These scaffolds have been successfully designed as dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), key regulators of cell growth and proliferation implicated in cancer. researchgate.netacs.org Analysis of these dual inhibitors revealed that they can induce G1-phase cell cycle arrest and apoptosis in cancer cells. acs.org

The table below presents examples of biologically investigated pyrimidine-based scaffolds, detailing the core structure and the observed biological effects.

| Pyrimidine-Based Scaffold | Key Structural Features | Investigated Biological Activity | Reference |

|---|---|---|---|

| Pyridopyrimidine | Fused pyridine and pyrimidine rings | Dual PI3K/mTOR inhibition, induction of apoptosis in breast cancer cells | researchgate.netacs.org |

| 6-Substituted Pyrimidine-2,4-diones | Substituents at the C6 position of a uracil-like core | Antimicrobial activity against E. coli and S. aureus | medwinpublishers.com |

| 6-Amino-5-cyano-2-thiopyrimidine | Amino group at C6, cyano at C5, thio at C2 | Anticancer activity against leukemia cell lines | nih.gov |

| 2-Amino-4,6-diarylpyrimidines | Aryl groups at C4 and C6 positions | General biological screening against various microorganisms | rasayanjournal.co.in |

These research findings collectively demonstrate the immense utility of the pyrimidine scaffold, originating from simple structures like this compound, in the generation of chemically diverse libraries of compounds for biological investigation. The strategic modification and derivatization of this core continue to be a fruitful avenue in the quest for novel therapeutic agents.

Synthesis and Characterization

Synthetic Routes and Precursors

Ring Formation : The initial step would likely be the synthesis of the 6-methyluracil (B20015) ring. This is classically achieved through the condensation of a β-ketoester, such as ethyl acetoacetate, with urea (B33335) in the presence of an acid or base catalyst. orgsyn.org

Introduction of the Amino Group : The amino group at the C-5 position is typically introduced in a subsequent step. A common method for this is the nitrosation of the C-5 position using a nitrosating agent like sodium nitrite (B80452) in an acidic medium, which forms a 5-nitroso intermediate.

Reduction : The final step is the reduction of the 5-nitroso group to a 5-amino group. This can be accomplished using various reducing agents, such as sodium dithionite (B78146) or through catalytic hydrogenation. google.com

Precursor molecules for such a synthesis would include urea, ethyl acetoacetate, and various reagents for nitrosation and reduction.

Analytical Techniques for Characterization

The structural confirmation and purity assessment of this compound would rely on a combination of standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy would be used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. biosynth.com

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity. sigmaaldrich.com

Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the molecule, such as N-H, C=O, and C-N bonds. An IR spectrum for 5-amino-6-methyluracil is available in the Coblentz Society's reference collection. nist.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for determining the purity of the compound. sielc.com

X-Ray Crystallography : For a crystalline solid, single-crystal X-ray diffraction could provide unambiguous proof of the molecular structure and its arrangement in the solid state.

Mechanistic Studies and Biochemical Pathway Investigations

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

There is no available information detailing the synthesis or derivatization of 4-Amino-6-methylpyrimidine-2,5-diol.

Proposed Mechanistic Pathways

No mechanistic pathways for the synthesis or derivatization of this compound have been proposed in published literature.

Intermediate Trapping and Characterization

There are no documented studies involving the trapping and characterization of intermediates in the synthesis of this compound.

Investigating Interactions with Molecular Targets

Specific interactions between this compound and molecular targets have not been investigated or reported. While studies exist for other aminopyrimidine derivatives, these findings are not applicable to the specific isomer .

Enzyme Inhibition Studies (e.g., DHFR)

No enzyme inhibition studies, including those targeting Dihydrofolate reductase (DHFR), have been published for this compound.

Modulation of Cellular Signaling Pathways

There is no information available on the modulation of any cellular signaling pathways by this compound.

Interaction with Specific Receptors

No studies have been found that investigate the interaction of this compound with any specific receptors.

Role in Biosynthetic Pathways (e.g., Thiamin Pyrimidine (B1678525) Biosynthesis)

Currently, there is a lack of specific scientific literature detailing the direct involvement of this compound in biosynthetic pathways, including the biosynthesis of the pyrimidine moiety of thiamin. While the biosynthesis of thiamin is a well-studied process involving pyrimidine and thiazole (B1198619) precursors, research has not yet explicitly identified a role for this compound within this or other known metabolic routes.

The established pyrimidine precursor in the biosynthesis of thiamin in many organisms is 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). This molecule undergoes phosphorylation to become a key intermediate that combines with the thiazole moiety to form thiamin. However, published research to date does not establish a metabolic link or a precursor-product relationship between HMP and this compound.

Further research and enzymatic studies would be necessary to determine if this compound plays any part, whether as an intermediate, a substrate, or a regulator, in the biosynthesis of thiamin or other essential biomolecules.

Anti-radical and Scavenging Activity Research

As of the current body of scientific literature, there are no specific studies or published data on the anti-radical and scavenging activity of this compound. The potential for pyrimidine derivatives to act as antioxidants is an area of interest in medicinal chemistry, with many compounds being evaluated for their ability to neutralize free radicals. These investigations often employ assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay to quantify antioxidant capacity.

However, a comprehensive search of scientific databases reveals no such studies have been conducted or reported for this compound specifically. Therefore, its capacity to act as an anti-radical agent, its potential mechanisms of action (such as hydrogen atom transfer or single electron transfer), and its efficacy compared to known antioxidants remain undetermined. Future research would be required to explore these properties and to ascertain if the structural features of this compound confer any significant antioxidant or radical-scavenging capabilities.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key aspects of this structure are the frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov A smaller energy gap suggests that the molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution on the molecule's surface. It maps the electrostatic potential, which helps in predicting how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions denote positive potential, which are electron-deficient and prone to nucleophilic attack. nih.gov For 4-Amino-6-methylpyrimidine-2,5-diol, the oxygen atoms of the carbonyl groups and the nitrogen atoms of the pyrimidine (B1678525) ring are expected to be regions of negative potential, while the hydrogen atoms of the amino and methyl groups would exhibit positive potential.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. A higher value suggests a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. A lower value suggests a better electron acceptor. |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO | A small gap indicates high chemical reactivity, low kinetic stability, and high polarizability. nih.gov |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | A high electronegativity value points to a good electrophile. mdpi.commdpi.com |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com |

| Molecular Electrostatic Potential (MEP) | The 3D charge distribution of a molecule. | Predicts sites for electrophilic (negative potential) and nucleophilic (positive potential) attack. nih.gov |

Pyrimidine derivatives frequently exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. The subject compound, this compound, represents the enol-diol tautomer. However, it can readily tautomerize to its more stable keto-dione form, 5-Amino-6-methyluracil. biosynth.com

Computational studies are crucial for determining the relative energies and, therefore, the stability of these different tautomers. Such studies have shown for related hydroxypyrimidines that the keto form is often strongly favored in the solid state. nih.gov The calculations can model the relative stabilities in different environments, such as in the gas phase or in various solvents, by accounting for intermolecular interactions like hydrogen bonding. The presence of the amino and methyl groups can also influence the conformational preferences and the tautomeric equilibrium of the pyrimidine ring.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For compounds like this compound, docking simulations can predict their binding affinity and mode of interaction with various biological targets. For instance, studies on structurally similar aminodimethylpyrimidinol derivatives have identified them as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov In such a study, the pyrimidine derivative was docked into the ATP-binding site of FGFR4. The simulation revealed key hydrogen bonding interactions between the pyrimidine core and amino acid residues like Cys552, which are critical for the ligand's binding affinity and inhibitory activity. nih.gov

Table 2: Representative Data from a Hypothetical Molecular Docking Simulation

| Parameter | Description | Example Value/Finding |

| Protein Target | The receptor protein being investigated. | Fibroblast Growth Factor Receptor 4 (FGFR4) nih.gov |

| PDB ID | Protein Data Bank identifier for the target's crystal structure. | 7DTZ (FGFR4 in complex with an inhibitor) nih.gov |

| Docking Software | The program used to perform the simulation. | Flare (Cresset) nih.gov |

| Binding Score | A calculated value representing the predicted binding affinity. | -8.5 kcal/mol (hypothetical) |

| Key Interactions | Specific non-covalent bonds formed between the ligand and receptor. | Hydrogen bonds with Cys552; π-π stacking with Phe488 (hypothetical). |

Dynamics and Energetics of Molecular Interactions

While docking provides a static picture of the interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the ligand-protein complex, conformational changes, and the energetics of binding. The interactions stabilizing the compound in a condensed phase or a binding pocket are primarily non-covalent. For pyrimidine derivatives, these include:

Hydrogen Bonding : The amino group and the hydroxyl/carbonyl groups are excellent hydrogen bond donors and acceptors.

π-π Stacking : The aromatic pyrimidine ring can engage in stacking interactions with aromatic residues of a protein, such as phenylalanine or tyrosine. nih.gov

Computational analysis of related aminopyrimidine systems in crystal structures has detailed the complex network of hydrogen bonds and π-π stacking interactions that dictate their supramolecular assembly. nih.gov These same forces govern the specific and stable binding of the molecule to a biological target.

Prediction of Synthetic Accessibility and Reactivity

Computational methods are valuable for predicting a molecule's reactivity and assessing its synthetic feasibility.

Reactivity Prediction : As discussed in section 5.1.1, the electronic properties derived from quantum chemical calculations are direct predictors of reactivity. The HOMO-LUMO gap indicates the molecule's general reactivity, with a smaller gap signifying higher reactivity. mdpi.com The MEP map pinpoints the specific atoms most likely to participate in a reaction. The electron-rich oxygen and ring nitrogen atoms are predicted sites for electrophilic attack, while the electron-poor hydrogens are sites for nucleophilic attack.

Synthetic Accessibility : Computational tools can analyze retrosynthetic pathways to evaluate how easily a compound might be synthesized. Furthermore, knowledge of established synthetic routes for similar molecules provides a practical basis for its synthesis. For example, a common route to a substituted pyrimidine core involves the condensation of a β-dicarbonyl compound (or its equivalent) with a source of the urea (B33335) or amidine moiety. nih.gov The synthesis of a related compound, 4,6-Dimethylpyrimidin-5-ol, has been achieved by reacting 3-chloro-2,4-pentadione with formamide, which provides a plausible strategy for building the core structure of this compound. nih.gov

Advanced Analytical Methodologies in Research

Spectroscopic Characterization in Research Context

Spectroscopy is a cornerstone in the characterization of novel and known chemical compounds. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce structural features and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

For instance, in the ¹H-NMR spectra of pyrimidine (B1678525) derivatives, protons attached to the aromatic ring typically appear in the range of δ 6.5-9.16 ppm. researchgate.net The methyl group protons would likely resonate in the upfield region, and the amino and hydroxyl protons would exhibit broader signals that can be confirmed by D₂O exchange.

In ¹³C-NMR spectroscopy, the carbon atoms of the pyrimidine ring and its substituents will have characteristic chemical shifts. For example, in a related diol compound, imide and ketone carbons were observed at 163.5, 164, and 192.4 ppm, while aromatic carbons appeared between 115.5 and 153.8 ppm. researchgate.net For 4-Amino-6-methylpyrimidine-2,5-diol, the carbons of the pyrimidine ring would be expected in a similar aromatic region, with the methyl carbon appearing at a much higher field.

Table 1: Predicted NMR Data for this compound based on Analogous Compounds

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ~2.0-2.5 | Methyl (CH₃) protons |

| ¹H | ~5.0-6.0 | Amino (NH₂) protons, broad |

| ¹H | ~10.0-12.0 | Hydroxyl (OH) protons, broad |

| ¹³C | ~20-30 | Methyl (CH₃) carbon |

| ¹³C | ~140-165 | Pyrimidine ring carbons |

| ¹³C | ~160-170 | Carbonyl (C=O) carbons |

| This table is predictive and based on general values for similar functional groups and structures. Actual experimental values may vary. |

Mass Spectrometry Techniques (MS, ESI-MS, MS/MS) for Complex Mixture Analysis and Fragmentation Studies

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for polar molecules like pyrimidine derivatives, allowing for their analysis in complex biological and chemical matrices. creative-proteomics.com

In the analysis of pyrimidine compounds, ESI-MS can provide the protonated molecular ion [M+H]⁺, confirming the molecular weight. tandfonline.com For this compound (C₅H₇N₃O₂), the expected exact mass is approximately 141.05 Da. nih.gov Further fragmentation studies using tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, providing structural confirmation. For example, the loss of small neutral molecules like CO, NH₃, and HCN is common in the fragmentation of pyrimidine rings.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic IR absorption bands would be expected for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), O-H stretches of the hydroxyl groups (broad band around 3200-3600 cm⁻¹), C=O stretching of the diol form (around 1650-1750 cm⁻¹), and C=C and C=N stretching of the pyrimidine ring (around 1500-1600 cm⁻¹). researchgate.netvandanapublications.com The C-H stretching of the methyl group would appear around 2900-3000 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit strong absorption in the UV region due to π→π* and n→π* transitions of the aromatic ring and its substituents. mdpi.com The exact absorption maxima (λ_max) for this compound would be influenced by the solvent polarity, but would likely fall in the range of 260-280 nm, similar to other pyrimidine derivatives. researchgate.net

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Stretch | 3300-3500 |

| Hydroxyl (O-H) | Stretch | 3200-3600 (broad) |

| Methyl (C-H) | Stretch | 2900-3000 |

| Carbonyl (C=O) | Stretch | 1650-1750 |

| Pyrimidine Ring (C=C, C=N) | Stretch | 1500-1600 |

| This table is based on general IR correlation charts and data for similar compounds. researchgate.netvandanapublications.com |

Chromatographic Separation Techniques (HPLC, GC-MS) in Research

Chromatographic methods are indispensable for the separation, identification, and quantification of pyrimidine derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of purine (B94841) and pyrimidine compounds. nih.govresearchgate.nettaylorfrancis.com Reversed-phase HPLC, often with a C18 column, is a common approach. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net The pH of the mobile phase is a critical parameter for achieving optimal separation of ionizable compounds like this compound. nih.govresearchgate.net For similar compounds, a pH of around 4.0 has been shown to provide good resolution. researchgate.net Detection is usually performed using a UV detector, often set at a wavelength around 270 nm. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of pyrimidines, although their low volatility often necessitates a derivatization step to increase their thermal stability and volatility. semanticscholar.orgnih.gov

X-ray Diffraction Studies for Crystal and Molecular Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state. tandfonline.com While specific X-ray diffraction data for this compound is not available, studies on related pyrimidine derivatives reveal the planarity of the pyrimidine ring and the formation of hydrogen-bonded networks, which significantly influence the crystal packing. tandfonline.com

Derivatization Reagents and Methods for Enhanced Detection in Research

Derivatization is a chemical modification process used to enhance the analytical properties of a compound, particularly for techniques like GC-MS and HPLC. For pyrimidines, derivatization can improve volatility for GC analysis or introduce a chromophore or fluorophore for more sensitive detection in HPLC. semanticscholar.orgjst.go.jp

For GC-MS analysis, silylation reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used to convert polar N-H and O-H groups into less polar and more volatile silyl (B83357) ethers and amines. semanticscholar.org Ethyl chloroformate has also been used as a derivatizing reagent for the GC analysis of pyrimidines. semanticscholar.orgresearchgate.net

In HPLC, pre-column derivatization can be employed to attach a fluorescent tag to the molecule, significantly lowering the detection limits. Reagents like 9-fluorenylmethylchloroformate (FMOC-Cl), dansyl chloride, and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with amino groups to form highly fluorescent derivatives. researchgate.netwaters.com

Table 3: Common Derivatization Reagents for Pyrimidine Analysis

| Analytical Technique | Derivatization Reagent | Target Functional Group | Purpose |

| GC-MS | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | -OH, -NH₂ | Increase volatility and thermal stability |

| GC-MS | Ethyl Chloroformate (ECF) | -NH₂ | Increase volatility |

| HPLC-Fluorescence | 9-fluorenylmethylchloroformate (FMOC-Cl) | -NH₂ | Add a fluorescent tag for enhanced detection |

| HPLC-Fluorescence | Dansyl Chloride | -NH₂ | Add a fluorescent tag for enhanced detection |

| HPLC-Fluorescence | 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | -NH₂ | Add a fluorescent tag for enhanced detection |

| This table summarizes common derivatization strategies used for the analysis of compounds containing amino and hydroxyl groups. semanticscholar.orgresearchgate.netwaters.com |

Applications in Chemical Biology and Material Science Research

Utilization as a Building Block for Complex Molecules

The pyrimidine (B1678525) core is a fundamental component of nucleic acids, making pyrimidine derivatives essential building blocks in the synthesis of a wide array of biologically significant molecules. growingscience.comresearchgate.net The reactivity of the amino and diol groups on the pyrimidine ring allows for various chemical modifications, enabling the construction of more complex molecular architectures.

One common synthetic strategy involves the condensation of pyrimidine derivatives with other reagents to form fused heterocyclic systems. For instance, the reaction of aminopyrimidine derivatives with compounds like phenacyl bromide can lead to the formation of imine products or alkylated derivatives, depending on the reaction conditions. mdpi.com Specifically, thermal conditions tend to favor condensation reactions, while basic conditions promote SN2 alkylation. mdpi.com

Furthermore, multicomponent reactions, such as the Biginelli-inspired synthesis, provide an efficient route to highly substituted pyrimidines. nih.gov This one-pot approach, involving the reaction of an α-cyanoketone, a carboxaldehyde, and a guanidine (B92328), proceeds through condensation, nucleophilic addition, cyclization, and subsequent aromatization to yield complex pyrimidine structures. nih.gov

The versatility of pyrimidine derivatives as building blocks is further highlighted by their use in the synthesis of:

Pyridodipyrimidines: These compounds, containing fused pyrimidine and pyridine (B92270) rings, have shown a range of biological activities and can be synthesized through various methods, including the reaction of aminopyrimidine-diones with orthoformates. nih.gov

Thienopyrimidines: The fusion of a thiophene (B33073) ring to the pyrimidine core creates another class of compounds with significant pharmaceutical applications. growingscience.com

Nitrogen Bridgehead Compounds: Hydrazinopyrimidine derivatives serve as key intermediates in the synthesis of complex heterocyclic systems like oxadiazolo-pyrimidines and pyrazolo-pyrimidines. researchgate.net

The ability to synthesize a diverse range of complex molecules from pyrimidine scaffolds underscores the importance of compounds like 4-Amino-6-methylpyrimidine-2,5-diol in medicinal chemistry and drug discovery. growingscience.com

Research into Potential as Enzyme Inhibitors

Pyrimidine derivatives are actively investigated as inhibitors of various enzymes due to their structural similarity to endogenous nucleobases. This allows them to interact with the active sites of enzymes involved in nucleic acid metabolism and other critical cellular processes.

A notable area of research is the development of pyrimidine-based inhibitors for kinases, a class of enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. For example, novel aminopyrimidine-2,4-diones and 2-thiopyrimidine-4-ones have been designed and synthesized as dual inhibitors of BRD4 and PLK1, two proteins implicated in cancer progression. mdpi.com In one study, compound 7 (a 5-arylethylidene-amino-2-thiopyrimidine-4-one) demonstrated significant inhibitory activity against both BRD4 and PLK1, with IC₅₀ values of 0.042 µM and 0.02 µM, respectively. mdpi.com Molecular docking studies revealed that the aminopyrimidine core of these inhibitors forms crucial hydrogen bond interactions with key amino acid residues in the enzyme's active site, such as Asn181 in PLK1. mdpi.com

Another area of interest is the inhibition of nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. Certain 5-substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit immune-activated NO production in mouse peritoneal cells. nih.gov The most potent compound in this series, 5-fluoro-2-amino-4,6-dichloropyrimidine, exhibited an IC₅₀ of 2 µM. nih.gov

The following table summarizes the inhibitory activities of selected pyrimidine derivatives against different enzymes:

| Compound Type | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 5-arylethylidene-amino-2-thiopyrimidine-4-ones | BRD4/PLK1 | Compound 7 showed IC₅₀ values of 0.042 µM (BRD4) and 0.02 µM (PLK1). | mdpi.com |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | Nitric Oxide Synthase (NOS) | Inhibited immune-activated NO production with an IC₅₀ of 2 µM. | nih.gov |

| 2-amino-4-methylpyridine | Inducible Nitric Oxide Synthase (iNOS) | Potent inhibitor of iNOS activity both in vitro and in vivo. | nih.gov |

| Pyrazolopyrimidine derivatives | Dipeptidyl Peptidase IV (DPP-IV) | A vanadium complex with a pyrazolopyrimidine ligand exhibited moderate, noncompetitive inhibition of DPP-IV with an IC₅₀ value of 30 µM. | researchgate.net |

Exploration in Supramolecular Chemistry and Co-crystal Formation

The ability of pyrimidine derivatives to form specific hydrogen bonding patterns makes them excellent candidates for the construction of supramolecular assemblies and co-crystals. nih.gov The arrangement of hydrogen bond donors and acceptors on the pyrimidine ring allows for the formation of well-defined structures through non-covalent interactions.

Co-crystals are multi-component crystals in which different molecules are held together in the same crystal lattice through non-covalent interactions. nih.gov The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as its solubility and stability. mdpi.com In the context of pyrimidine derivatives, co-crystal engineering often involves the use of carboxylic acids as co-formers, which can interact with the nitrogen atoms of the pyrimidine ring to form robust supramolecular synthons. nih.gov

For example, studies on 4-amino-5-chloro-2,6-dimethylpyrimidine (B1269130) have shown that it can form two different series of co-crystals with various carboxylic acids, depending on whether the carboxyl group hydrogen bonds to the N1 or N3 position of the pyrimidine ring. nih.gov One series forms a single-point supramolecular synthon (O-H···N1), while the other series generates a more robust R₂²(8) supramolecular heterosynthon through O-H···N and N-H···O hydrogen bonds with the N3 and adjacent 4-amino group. nih.gov

The formation of these supramolecular structures is often governed by the principle of hydrogen bond complementarity. The pyrimidine unit can act as a hydrogen bond acceptor at its ring nitrogen atoms and as a hydrogen bond donor at its amino group. This allows for the formation of various hydrogen bonding motifs, including self-complementary base pairing, which generates supramolecular ribbons. nih.gov

The following table provides examples of co-crystal systems involving pyrimidine derivatives:

| Pyrimidine Derivative | Co-former | Key Supramolecular Synthon | Reference |

|---|---|---|---|

| 4-amino-5-chloro-2,6-dimethylpyrimidine | 3-bromothiophene-2-carboxylic acid | O-H···N1 (single point) | nih.gov |

| 4-amino-5-chloro-2,6-dimethylpyrimidine | benzoic acid | R₂²(8) heterosynthon (O-H···N3 and N-H···O) | nih.gov |

| 2-amino-4,6-dimethylpyrimidine | p-xylylene-bis(thioacetic) acid | N-H···O and O-H···N | rsc.orgresearchgate.net |

| 5-Fluorocytosine | Sulfanilic acid | R₂²(8) homosynthon and R₄⁴(22) and R₆⁶(36) ring motifs | nih.gov |

Development of Research Tools and Probes

The unique chemical properties of pyrimidine derivatives also make them suitable for the development of specialized research tools and probes for studying biological systems. Their ability to interact with specific biomolecules can be harnessed to create molecules that can be used to investigate biological processes.

One area of application is the design of crosslinking agents. For instance, a derivative of 4-amino-6-oxo-2-vinylpyrimidine (AOVP) has been designed to selectively react with guanine (B1146940) in DNA and RNA. nih.gov This crosslinking reactivity, which can be enhanced by the presence of certain metal ions like CoCl₂, NiCl₂, and ZnCl₂, allows for the formation of covalent linkages between the pyrimidine probe and its target nucleobase. nih.gov Such tools are invaluable for studying DNA repair mechanisms and the structure of nucleic acid-protein complexes.

Furthermore, the fluorescent properties of some pyrimidine derivatives can be exploited to develop fluorescent probes. While not directly related to this compound, the general principle of modifying the pyrimidine scaffold to create fluorescent molecules is a well-established strategy in chemical biology. These probes can be used to visualize and track biological molecules and processes within living cells.

The development of such research tools relies on a deep understanding of the reactivity and interaction patterns of the pyrimidine core. The ability to introduce specific functional groups onto the pyrimidine ring allows for the fine-tuning of the probe's properties, such as its reactivity, selectivity, and spectroscopic characteristics.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning in Pyrimidine (B1678525) Research

Predict Biological Activity: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activities of new pyrimidine derivatives. nih.govnih.gov By training on existing data, these models can identify promising candidates for synthesis and testing, thereby accelerating the discovery process. mdpi.comnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired therapeutic profiles. mdpi.com This approach can lead to the discovery of novel pyrimidine-based compounds with enhanced efficacy and reduced toxicity.

Virtual Screening: AI-powered virtual screening can rapidly assess large libraries of virtual compounds against specific biological targets, identifying potential hits for further investigation. elsevier.comnih.gov

Novel Synthetic Methodologies for Undiscovered Derivatives

The development of new and efficient synthetic methods is crucial for exploring the full potential of the 4-Amino-6-methylpyrimidine-2,5-diol scaffold. Future research in this area could focus on:

Multicomponent Reactions: These reactions, such as the Biginelli reaction, allow for the synthesis of complex pyrimidine derivatives in a single step from simple starting materials. wikipedia.orgorganic-chemistry.org Developing novel multicomponent reactions could provide access to a wider range of structurally diverse compounds.

Catalytic Approaches: The use of various catalysts, including metal catalysts and biocatalysts, can improve the efficiency and selectivity of pyrimidine synthesis. researchgate.nettandfonline.commdpi.com Research into new catalytic systems could lead to more sustainable and environmentally friendly synthetic routes. tandfonline.com

Flow Chemistry: This technology enables the continuous synthesis of chemical compounds, offering advantages in terms of safety, scalability, and reproducibility. Applying flow chemistry to pyrimidine synthesis could streamline the production of derivatives for further study.

Recent advancements have included the use of microwave and ultrasound irradiation to facilitate the synthesis of novel pyrimidine derivatives. acs.org

Deeper Mechanistic Elucidation at the Molecular Level

A thorough understanding of how this compound and its derivatives interact with biological targets at the molecular level is essential for rational drug design. Future research should aim to:

Identify Molecular Targets: High-throughput screening campaigns against various biological targets, such as enzymes and receptors, can identify the specific proteins with which these compounds interact. nih.gov

Elucidate Binding Modes: Techniques like X-ray crystallography and NMR spectroscopy can provide detailed information about the three-dimensional structure of the compound-target complex, revealing key interactions.

Investigate Reaction Mechanisms: For compounds that act as enzyme inhibitors, detailed mechanistic studies can uncover the specific steps involved in the inhibition process. umich.edu This knowledge can guide the design of more potent and selective inhibitors.

For instance, understanding the mechanism of action of pyrimidine derivatives as anticancer agents could involve studying their effects on signaling pathways responsible for cancer development. gsconlinepress.com

Expanding the Scope of Biochemical Pathway Investigations

The pyrimidine ring is a key component of nucleotides, which are the building blocks of DNA and RNA. nih.govtandfonline.com Therefore, investigating the impact of this compound derivatives on nucleotide metabolism is a critical area for future research. This includes:

De Novo and Salvage Pathways: Studying the effects of these compounds on both the de novo synthesis and salvage pathways of pyrimidine nucleotides can reveal their potential as antimetabolites. nih.govyoutube.comyoutube.com The de novo pathway synthesizes pyrimidines from simple precursors, while the salvage pathway recycles pre-existing bases. youtube.comyoutube.com

Enzyme Inhibition: Investigating the inhibition of key enzymes in these pathways, such as orotate (B1227488) phosphoribosyltransferase (OPRTase), could be a promising therapeutic strategy. nih.gov

Metabolomic Analysis: Analyzing the changes in the levels of various metabolites in response to treatment with these compounds can provide a comprehensive view of their effects on cellular metabolism.

Research has shown that the de novo pyrimidine biosynthesis pathway is a potential target for antimicrobial, antiviral, and cancer treatments. nih.gov

Advanced Computational Modeling for Predictive Research

Computational modeling plays an increasingly important role in modern drug discovery. For this compound, advanced computational approaches can be used to:

Predict Physicochemical Properties: Computational models can predict key properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein, providing insights into potential binding affinity and selectivity. nih.govmdpi.com

Molecular Dynamics Simulations: These simulations can provide a dynamic view of the interactions between a compound and its target, helping to understand the stability of the complex and the role of individual residues. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of these molecules, aiding in the design of compounds with improved properties. researchgate.net

Recent studies have utilized molecular docking and DFT analyses to investigate the potential of novel pyrimidine derivatives as anticancer and antioxidant agents. acs.orgmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.